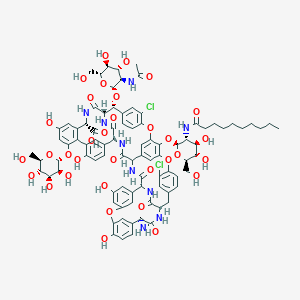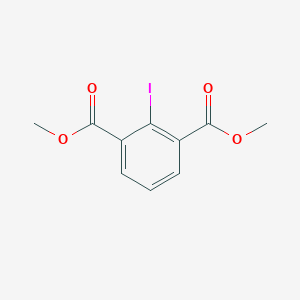
6-Amino-2-(3-aminophenyl)benzoxazole
Übersicht
Beschreibung
6-Amino-2-(3-aminophenyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of amino groups at the 6th position of the benzoxazole ring and the 3rd position of the phenyl ring.
Wirkmechanismus
Target of Action
6-Amino-2-(3-aminophenyl)benzoxazole primarily targets enzymes and proteins involved in critical cellular processes. Notably, it interacts with DNA topoisomerases, protein kinases, and histone deacetylases, which play significant roles in DNA replication, cell cycle regulation, and gene expression .
Mode of Action
The compound binds to its target enzymes, inhibiting their activity. For instance, by inhibiting DNA topoisomerases, it prevents the relaxation of supercoiled DNA, thereby hindering DNA replication and transcription. Inhibition of protein kinases disrupts signal transduction pathways, affecting cell proliferation and survival. Histone deacetylase inhibition leads to increased acetylation of histones, resulting in altered gene expression .
Biochemical Pathways
This compound affects several biochemical pathways:
- Gene Expression : Histone deacetylase inhibition alters chromatin structure, affecting the transcription of various genes involved in cell cycle regulation and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted via the kidneys and, to a lesser extent, through bile. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption .
Result of Action
At the molecular level, this compound induces DNA damage, disrupts cell signaling, and alters gene expression. These effects lead to cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, the compound exhibits anti-proliferative and pro-apoptotic effects, making it a potential candidate for anti-cancer therapies .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, acidic or basic conditions can affect the compound’s stability and solubility. Additionally, interactions with plasma proteins can impact its bioavailability and distribution. The presence of metabolic enzymes and transporters also plays a crucial role in determining the compound’s pharmacokinetic profile .
This comprehensive overview highlights the potential of this compound as a therapeutic agent, particularly in the context of cancer treatment
Biochemische Analyse
Biochemical Properties
6-Amino-2-(3-aminophenyl)benzoxazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and π-π interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and π-π interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells are essential for its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on gene expression, cellular metabolism, and protein synthesis. The subcellular localization of this compound is critical for its function and activity within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3-aminophenyl)benzoxazole typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as nano-ZnO and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used in industrial settings to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-(3-aminophenyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(3-aminophenyl)benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Benzoxazole derivatives are used in the production of dyes, pigments, and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminobenzoxazole
- 2-(4-Aminophenyl)benzoxazole
- 2-(3-Aminophenyl)benzoxazole
Uniqueness
6-Amino-2-(3-aminophenyl)benzoxazole is unique due to the presence of amino groups at specific positions on the benzoxazole and phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial and anticancer activities due to its specific molecular interactions .
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRWFMFAFOGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398222 | |
| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313502-13-5 | |
| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)













